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Introduction
Plevitrexed, also known as ZD 9331, is a rationally designed, second-generation, non-

polyglutamatable quinazoline-based antifolate inhibitor of thymidylate synthase (TS).[1]

Thymidylate synthase is a critical enzyme in the de novo synthesis of 2'-deoxythymidine-5'-

monophosphate (dTMP), an essential precursor for DNA synthesis.[2] Consequently, TS has

long been a key target for cancer chemotherapy.[2] ZD 9331 was developed to overcome the

limitations of earlier folate-based TS inhibitors, such as raltitrexed (Tomudex®), particularly the

development of resistance due to decreased polyglutamation by the enzyme folylpolyglutamate

synthetase (FPGS).[1] This document provides a comprehensive technical overview of the

discovery, development, mechanism of action, and clinical evaluation of ZD 9331.

Rationale for Development and Mechanism of
Action
The development of ZD 9331 was driven by the need to create a TS inhibitor with a broader

spectrum of activity and a more favorable resistance profile compared to its predecessors.[1]

Unlike first-generation inhibitors, ZD 9331 does not require intracellular polyglutamation to be

retained within the cell and exert its cytotoxic effects.[1] This is a significant advantage, as

downregulation of FPGS is a known mechanism of resistance to polyglutamatable TS

inhibitors.[1]
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ZD 9331 is transported into tumor cells via the reduced folate carrier (RFC) and the alpha-

folate receptor (α-FR), the latter of which is often overexpressed in certain cancers, including

ovarian cancer.[1] Once inside the cell, ZD 9331 directly and potently inhibits thymidylate

synthase, leading to a depletion of the dTMP pool. This, in turn, disrupts DNA synthesis and

repair, ultimately triggering cell cycle arrest and apoptosis in rapidly dividing cancer cells. The

inhibition of TS leads to an accumulation of 2'-deoxyuridine-5'-monophosphate (dUMP) and a

measurable increase in plasma deoxyuridine, which has been used as a pharmacodynamic

marker of TS inhibition in clinical trials.[3]
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Diagram 1: Mechanism of action of ZD 9331 (Plevitrexed).

Preclinical Development
In Vitro Studies
ZD 9331 demonstrated potent inhibitory activity against TS with a Ki value of 0.44 nM.

Preclinical studies in various human tumor cell lines, including ovarian and colon cancer,

showed that ZD 9331 could overcome resistance to raltitrexed in cell lines with low expression

of FPGS.

In Vivo Studies
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In vivo studies in murine lymphoma models (L5178Y) demonstrated that ZD 9331 had curative

antitumor activity.[4] These studies also established a relationship between the

pharmacokinetic profile of ZD 9331 and its pharmacodynamic effects, showing that antitumor

activity was dependent on achieving adequate drug concentrations to deplete tumor dTTP

pools for a sufficient duration.[4]

Table 1: Preclinical Pharmacokinetic Parameters of ZD 9331 in a Murine Lymphoma Model[4]

Administration
Route

Dose
Terminal
Elimination Half-life
(Plasma)

Key Findings

Single i.p. bolus 50 mg/kg 4-6 hours
Rapid elimination from

plasma and tissues.

24-h s.c. infusion 3 mg/kg ~3.5 hours

Slower elimination

from the tumor at later

time points.

Clinical Development
ZD 9331 has been evaluated in a number of Phase I and Phase II clinical trials across a range

of solid tumors, both as a monotherapy and in combination with other chemotherapeutic

agents.

Phase I Clinical Trials
Several Phase I studies were conducted to determine the maximum tolerated dose (MTD),

dose-limiting toxicities (DLTs), and pharmacokinetic profile of ZD 9331 administered via

different schedules.

Table 2: Summary of Phase I Clinical Trial Results for ZD 9331
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Study
Design

Patient
Populatio
n

Dosing
Regimen

MTD DLTs

Pharmac
okinetic
Highlight
s

Efficacy

30-min i.v.

infusion on

days 1 and

8 of a 21-

day

cycle[3]

71 patients

with

refractory

solid

malignanci

es

Dose

escalation

from 4.8

mg/m²/day

130 mg/m²

Thrombocy

topenia,

neutropeni

a, diarrhea,

rash

Slow,

dose-

dependent,

and

nonlinear

plasma

clearance.

37% of

patients

had stable

disease.

5-day

continuous

i.v. infusion

every 3

weeks[1]

45 patients

with

refractory

solid

malignanci

es

Dose

escalation

from 0.125

mg/m²/day

6

mg/m²/day

Thrombocy

topenia

Dose-

dependent

clearance,

predomina

ntly renal.

2 partial

responses

(breast,

ovarian),

10 stable

disease.

Daily oral

administrati

on for 28

days,

followed by

a 2-week

rest[5]

55 patients

with

refractory

solid

tumors

Dose

escalation
3 mg/day

Thrombocy

topenia,

neutropeni

a

Apparent

oral

clearance

of 11.6 +/-

6.3

mL/min.

Not

specified in

the

abstract.

Oral

administrati

on once or

twice daily

for 5, 7, or

10 days

every 21

days[6]

42 patients

with

advanced

solid

tumors

Dose

escalation

from 2.5 to

40 mg

20 mg

once daily

for 5 days

Myelosupp

ression,

skin rash

Less than

proportiona

l increase

in AUC

with dose

escalation.

1 partial

response

in a patient

with gastric

cancer.

Experimental Protocols
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Phase I Dose-Escalation Study (Intravenous Infusion)[3]

Patient Population: Patients with histologically or cytologically confirmed solid malignancies

refractory to standard therapies.

Study Design: A dose-escalation study where cohorts of patients received escalating doses

of ZD 9331.

Dosing Regimen: ZD 9331 was administered as a 30-minute intravenous infusion on days 1

and 8 of a 21-day cycle.

Pharmacokinetic Analysis: Plasma samples were collected at multiple time points after ZD

9331 administration. Drug concentrations were determined using a validated liquid

chromatography-tandem mass spectrometry (LC-MS/MS) assay.[6][7]

Pharmacodynamic Analysis: Plasma deoxyuridine levels were measured as a surrogate

marker for TS inhibition.[3]

Toxicity Assessment: Patients were monitored for adverse events, which were graded

according to standard toxicity criteria. DLTs were defined based on the severity and duration

of these events.
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Diagram 2: Generalized workflow of a Phase I dose-escalation trial for ZD 9331.
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Combination Therapies
ZD 9331 has also been evaluated in combination with other cytotoxic agents, such as

docetaxel. A Phase I study of ZD 9331 in combination with docetaxel found the regimen to be

feasible and well-tolerated, with neutropenia being the principal toxicity.[8] The pharmacokinetic

profiles of both drugs were not significantly altered when administered in combination,

suggesting a lack of major drug-drug interactions.[8]

Structure-Activity Relationship of Quinazoline
Antifolates
The development of ZD 9331 is rooted in the extensive structure-activity relationship (SAR)

studies of quinazoline antifolates as TS inhibitors. Key structural features that influence the

potency and selectivity of these compounds have been identified through molecular docking

studies and chemical synthesis of various analogues.[9][10] The quinazoline ring system is a

critical scaffold that mimics the pteridine ring of the natural folate substrate, allowing it to bind to

the active site of TS.[9] Modifications to the substituents on the quinazoline ring and the

glutamate side chain have been extensively explored to optimize TS inhibition, cellular uptake,

and to circumvent resistance mechanisms like polyglutamation.[10][11] For instance, the

replacement of the glutamate moiety in ZD 9331 was a key design feature to prevent

polyglutamation.[1]

Conclusion
Plevitrexed (ZD 9331) represents a significant advancement in the development of thymidylate

synthase inhibitors. Its rational design to circumvent the requirement for polyglutamation

offered a promising strategy to overcome a key mechanism of resistance to earlier antifolate

drugs. Preclinical and clinical studies have demonstrated its potent anti-tumor activity and have

well-characterized its pharmacokinetic and toxicity profiles. While it has shown activity in

several solid tumors, particularly in platinum-refractory ovarian cancer, its overall clinical

development has been met with challenges. Nevertheless, the story of ZD 9331 provides

valuable insights into the principles of rational drug design and the complexities of developing

targeted cancer therapies. Further research into patient selection biomarkers, such as folate

receptor expression, may yet define a specific niche for this class of compounds in oncology.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b114137#discovery-and-development-history-of-zd-
9331-plevitrexed]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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